1-[(But-3-en-2-yl)oxy]pentane
Description
IUPAC Name: 1-[(But-3-en-2-yl)oxy]pentane
Molecular Formula: C₉H₁₆O
Structural Features: The compound consists of a pentane backbone with an ether oxygen linked to a but-3-en-2-yl group. The butenyl substituent introduces a double bond between carbons 3 and 4, creating an allyl ether system. This unsaturated structure imparts distinct chemical reactivity compared to saturated ethers.
Physical Properties: The presence of the double bond reduces molecular weight (142.23 g/mol) and lowers boiling point relative to saturated analogs like 1-butoxypentane (144.25 g/mol) due to weaker van der Waals interactions. The compound is likely a liquid at room temperature.
Synthesis: Typically prepared via Williamson ether synthesis, reacting but-3-en-2-ol with a pentyl halide under basic conditions. Alternative routes may involve catalytic dehydration or alkoxylation.
Properties
CAS No. |
139650-36-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-but-3-en-2-yloxypentane |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-10-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
DZIPXLPDJVYIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(But-3-en-2-yl)oxy]pentane can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(But-3-en-2-yl)oxy]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Halogenated or aminated ethers
Scientific Research Applications
1-[(But-3-en-2-yl)oxy]pentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers. It may also serve as a model compound in the investigation of metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[(But-3-en-2-yl)oxy]pentane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the double bond in the butenyl group is hydrogenated, resulting in a saturated ether. Substitution reactions involve the nucleophilic attack on the ether linkage, leading to the formation of substituted products.
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Accessibility : The unsaturated ether’s synthesis requires precise control to avoid side reactions (e.g., diene formation). Catalytic methods using palladium or nickel improve yield .
Substituent Effects : The position of the double bond (but-3-en-2-yl vs. but-2-en-1-yl) significantly alters reactivity. For example, but-3-en-2-yl derivatives exhibit higher regioselectivity in hydrohalogenation .
Environmental Impact : Allyl ethers degrade faster than saturated analogs due to microbial action on the double bond, reducing environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
